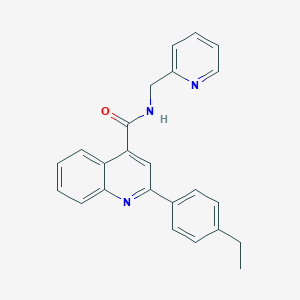
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, also known as EPCQ, is a quinoline-based compound that has received significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in a range of research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways and enzymes. In cancer cells, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurodegenerative diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification enzymes. In infectious diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit the activity of various enzymes, including DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to have various biochemical and physiological effects. In cancer cells, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neurodegenerative diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to reduce oxidative stress, inflammation, and neuronal damage. In infectious diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit bacterial and fungal growth, and reduce the expression of virulence factors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential applications in various research areas. However, there are also some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its limited availability, which can make it expensive.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. Another area is the investigation of the mechanism of action of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in various research areas, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide derivatives with improved solubility and bioavailability, which could enhance its potential applications in vivo. Finally, research could explore the potential of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
In conclusion, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a quinoline-based compound that has shown promise in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. While its mechanism of action is not fully understood, it has been reported to act on various signaling pathways and enzymes. 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several advantages for lab experiments, but also some limitations. Future research could focus on the development of more efficient synthesis methods, investigation of the mechanism of action, development of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide derivatives, and exploration of its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported using various methods, including the reaction of 2-aminobenzonitrile with 4-ethylbenzaldehyde and pyridine-2-carboxaldehyde in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-chloroquinoline-4-carboxylic acid with 4-ethylphenylmagnesium bromide, followed by the reaction with pyridine-2-carboxaldehyde. The yield of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide using these methods has been reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has shown potential applications in a range of scientific research areas. In cancer research, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to have neuroprotective effects and reduce the accumulation of β-amyloid peptides, which are implicated in Alzheimer's disease. In infectious diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to have antibacterial and antifungal properties.
Eigenschaften
Molekularformel |
C24H21N3O |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O/c1-2-17-10-12-18(13-11-17)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-16-19-7-5-6-14-25-19/h3-15H,2,16H2,1H3,(H,26,28) |
InChI-Schlüssel |
BWRFSTMSDJRPBT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)
![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)
![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)





![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)